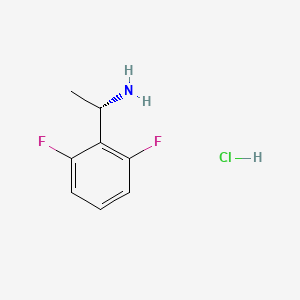

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Vue d'ensemble

Description

2-(2,6-difluorophenyl)ethanamine is a chemical compound that has a molecular formula of C8H9F2N . It’s important to note that the specific compound you’re asking about, “(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride”, may have different properties due to the presence of the hydrochloride group.

Molecular Structure Analysis

The molecular structure of 2-(2,6-difluorophenyl)ethanamine consists of a two-carbon chain (ethanamine) attached to a phenyl ring with two fluorine atoms at the 2 and 6 positions . The “(S)-1-” prefix indicates the stereochemistry of the compound, but without a specific chiral center in the compound you provided, it’s unclear what this refers to.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(2,6-difluorophenyl)ethanamine would depend on factors like its molecular structure and the conditions under which it’s studied . Specific properties like melting point, boiling point, and density weren’t available in the sources I found.Applications De Recherche Scientifique

Multifunctional Biocide Applications : 2-(Decylthio)ethanamine hydrochloride has demonstrated broad-spectrum activity against bacteria, fungi, and algae, showing potential as a multifunctional biocide in cooling water systems. It also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Antiamoebic Activity : Chalcones possessing N-substituted ethanamine, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, have shown antiamoebic activity against Entamoeba histolytica, with some compounds demonstrating better activity than the standard drug metronidazole (Zaidi et al., 2015).

Synthesis of Radiolabeled Compounds : 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride, indicating its application in the synthesis of radiolabeled compounds for scientific research (Bach & Bridges, 1982).

Pharmaceutical Intermediate : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate for Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. Its synthesis from 2-nitrochlorobenzene through various chemical reactions highlights its role in pharmaceutical synthesis (Luo et al., 2008).

Antiobesity Drug Synthesis : A novel synthesis method for the antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, indicating its utility in the development of therapeutic agents (Zhu et al., 2015).

Synthesis of Chiral Alcohols for Pharmaceutical Use : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate used in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, highlights the application of ethanamine derivatives in synthesizing chiral pharmaceutical intermediates (Guo et al., 2017).

Psychoactive Compounds Study : The study of novel synthetic hallucinogenic compounds like 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride reveals their potential for recreational use and associated toxicities, indicating the importance of ethanamine derivatives in behavioral pharmacology research (Gatch et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZUBPXSPPADIL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681085 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217473-52-3, 1309598-68-2 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)

![3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole](/img/no-structure.png)